molecular formula C5H4O3 B149116 3-Furoic acid CAS No. 488-93-7

3-Furoic acid

Cat. No. B149116
CAS RN: 488-93-7
M. Wt: 112.08 g/mol
InChI Key: IHCCAYCGZOLTEU-UHFFFAOYSA-N
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Description

3-Furoic acid is a chemical compound that is part of the furan family, which consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound is derived from furoic acid, which can be produced from furfural, an industrially produced chemical from biomass .

Synthesis Analysis

The synthesis of derivatives of furoic acid, such as 2,5-furandicarboxylic acid (2,5-FDCA), has been explored due to its potential as a renewable alternative to petrochemicals in the polymer industry . A novel route to 2,5-FDCA from C5-based furfural involves the transformation of furoic acid through bromination, esterification, carbonylation, and hydrolysis . Additionally, 2-alkyl-3-furoic acids can be synthesized through the addition of lithium dianion to aldehydes followed by acid-catalyzed cyclization . Another method includes the reduction of 5-substituted-2-furoic acids under Birch conditions, leading to various dihydrofuroates .

Molecular Structure Analysis

The molecular structure of 3-furoic acid derivatives can be modified to introduce different substituents at various positions on the furan ring. For instance, 2-silylated 3-furoic acids have been prepared by silyl migration, which is useful for the synthesis of furan-containing natural products . The presence of substituents can influence the spectroscopic properties of these compounds, as observed in the NMR and IR spectra of dihydrofuroates .

Chemical Reactions Analysis

3-Furoic acid and its derivatives undergo a variety of chemical reactions. For example, lithium-ammonia reduction of 3-furoic acid results in β-elimination and ring opening . The partial reduction of 3-heteroatom substituted 2-furoic acids has been studied, revealing the influence of ortho substituents on the viability and stereoselectivity of the reaction . Moreover, the decarboxylation of 3-methyl-2-furoic acid has been explored, highlighting the potential for generating different products such as 3-methylfuran10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-furoic acid derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in reactivity, as well as spectroscopic characteristics. For instance, the presence of alkyl or aryl groups at the 5-position of 2-furoic acid affects the yields and the nature of the products obtained after reduction and esterification . The carboxylation of furoic acid into FDCA has been extensively studied, with various catalytic and stoichiometric processes being developed to optimize the reaction .

Scientific Research Applications

Optical and Thermal Applications

3-Furoic acid derivatives have been recognized for their potential in optical and thermal applications. Notably, 2-Furoic acid, a close derivative, has been synthesized and grown as a nonlinear optical single crystal, showing promising properties such as low absorption in the UV and visible regions and good thermal stability up to 130°C. This derivative exhibits a negative refractive index, indicating a defocusing nature, which is crucial for certain optical applications (Uma et al., 2011).

Synthesis and Chemical Intermediates

The carboxylation of 2-furoic acid with CO2 has been explored as a scalable route to produce furan-2,5-dicarboxylic acid (FDCA), a biomass-derived diacid. This process is significant as FDCA is a potential substitute for petroleum-derived polyethylene terephthalate (PET) and can be synthesized from inedible lignocellulosic biomass, presenting a sustainable and eco-friendly alternative (Dick et al., 2017). The valorization of 2-furoic acid into valuable esters has also been demonstrated using solid acid catalysts, highlighting its role in the flavoring, fragrance, and pharmaceutical industries (Escobar et al., 2015).

Analytical Applications

In analytical chemistry, methods have been developed for the determination of furanic compounds, including 2-furoic acid, in honey and vegetable oils. Techniques such as micellar electrokinetic chromatography (MEKC) and rapid RP-HPLC have been used for the simultaneous determination of these compounds, indicating the analytical importance of 3-furoic acid and its derivatives in food quality and safety assessment (Wong et al., 2012), (Spano et al., 2009).

Environmental and Green Chemistry

Furoic acid derivatives are important in environmental and green chemistry applications. Notably, the bio-oxidation of furan chemicals, including furoic acid, to produce valuable intermediates for the resin, plastic, food, and pharmaceutical industries has been explored. This approach presents a promising avenue for the industrial-scale production of these intermediates in an environmentally friendly and cost-effective manner (Du et al., 2021).

Safety And Hazards

3-Furoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation4.


properties

IUPAC Name

furan-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCCAYCGZOLTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197611
Record name 3-Furoic acid
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Molecular Weight

112.08 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-Furoic acid
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Solubility

64 mg/mL
Record name 3-Furoic acid
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Product Name

3-Furoic acid

CAS RN

488-93-7
Record name 3-Furancarboxylic acid
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Record name 3-Furoic acid
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Record name 3-FUROIC ACID
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Record name 3-Furoic acid
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Record name 3-furoic acid
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Record name 3-Furoic acid
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Melting Point

120 - 122 °C
Record name 3-Furoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
962
Citations
AJ Moreno‐Vargas, I Robina, R Demange… - Helvetica chimica …, 2003 - Wiley Online Library
… Coupling the pyrrolidine-2,3-diol moiety at C(5) of a 2-methyl-3-furoic acid moiety as in 3 and 4 generated more selective and more-potent glycosidase inhibitors. Most interesting is the …
Number of citations: 37 onlinelibrary.wiley.com
T Kinoshita, K Miyano, T Miwa - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… The Birch reduction of 3-furoic acid into 2,3-dihydro-3furoic acid and its application to a one-step … The Birch reduction of 3-furoic acid provides a useful entry into the total synthesis of the …
Number of citations: 25 www.journal.csj.jp
JP Ferraz, L Do Amaral - The Journal of Organic Chemistry, 1976 - ACS Publications
… 3.1211) is stronger than 3-furoic acid (pKa = 3.9911), we attributed the determined pKa = … The thermodynamic pKa for the 3-furoic acid, 5-bromo3-furoic acid, and 5-nitro-3-furoic acid …
Number of citations: 11 pubs.acs.org
SR Ohlsen, S Turner - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… Reaction of 4-phenyloxazole with propiolic acid gave 3-furoic acid (37%) ; reaction of 4-phenyloxazole with ethynyl methyl ketone gave 3-acetylfuran (41 %). No Diels-Alder reaction was detected …
Number of citations: 12 pubs.rsc.org
IE Sampaio-Dias, A Reis-Mendes… - Journal of Medicinal …, 2021 - ACS Publications
… In this work, 3-furoic acid (3-Fu) was successfully employed as an l-proline (Pro) surrogate, affording two potent MIF-1 analogues, methyl 3-furoyl-l-leucylglycinate (4a) and 3-furoyl-l-…
Number of citations: 4 pubs.acs.org
G Beese, BA Keay - Synlett, 1991 - prism.ucalgary.ca
… We recently required 2-(I-butyldimethyl)silyl-3-furoic acid 3 as … bight1 has reported that 2-substituted 3-furoic acids 2 can be simply prepared by mating 3-furoic acid 1 with two …
Number of citations: 15 prism.ucalgary.ca
R Maadadi, LM Pevzner, ML Petrov - Russian Journal of General …, 2017 - Springer
Transformations of the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases has been studied. In the presence of potassium tert-butylate in THF, …
Number of citations: 8 link.springer.com
LM Pevzner - Russian Journal of General Chemistry, 2012 - Springer
… Hence, phosphorus-containing 3-furoic acid VIII occurred to be a relatively available substance which can be exposed to further transformations. First of all it should involve the carboxy …
Number of citations: 4 link.springer.com
J Slobbe - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… Miwa and coworkers1 have recently reported the reduction of 3-furoic acid under classical Birch conditions (sodium-ammonia-alcohol). The products isolated were acetals of type (1) …
Number of citations: 12 www.publish.csiro.au
M Tada, Y Sugimoto, T Takahashi - Chemistry Letters, 1979 - journal.csj.jp
Treatment of a dianion generated from 2,4-dimethyl-3-furoic acid with 3-methoxy-2-methyl-2-cyclohexen-1-one gave 4-methyl-2-(3-oxo-2-methyl-1-cyclohexenylmethyl)-3-furoic acid. …
Number of citations: 8 www.journal.csj.jp

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